3,3-dimethyl-2-(oxan-4-yl)butanoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is classified under carboxylic acids, specifically as a substituted butanoic acid derivative. Its molecular formula is , and it has a molecular weight of 200.27 g/mol. The compound's synthesis and properties make it a subject of interest in organic chemistry, medicinal chemistry, and materials science.
3,3-dimethyl-2-(oxan-4-yl)butanoic acid can be sourced from specialized chemical suppliers or synthesized in laboratory settings. It belongs to the class of carboxylic acids, which are characterized by the presence of one or more carboxyl groups (-COOH). The oxan-4-yl group indicates that it contains a cyclic ether, which contributes to its unique chemical behavior.
The synthesis of 3,3-dimethyl-2-(oxan-4-yl)butanoic acid typically involves several key steps:
In industrial settings, optimized synthetic routes are employed that focus on scalability and cost-effectiveness. Continuous flow reactors and catalysts may be utilized to enhance reaction efficiency and yield while reducing environmental impact.
The molecular structure of 3,3-dimethyl-2-(oxan-4-yl)butanoic acid can be represented by its canonical SMILES notation: CC(C)(C)C(C1CCOCC1)C(=O)O. The InChI key for this compound is IUQTYOGJPUSYIC-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| CAS Number | 1513534-34-3 |
| Molecular Formula | C11H20O3 |
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | 3,3-dimethyl-2-(oxan-4-yl)butanoic acid |
| Purity | 95% |
The presence of both a carboxylic acid functional group and an oxane ring makes this compound particularly interesting for further chemical transformations.
3,3-dimethyl-2-(oxan-4-yl)butanoic acid can undergo various chemical reactions:
The mechanism of action for 3,3-dimethyl-2-(oxan-4-yl)butanoic acid involves its interaction with specific biological targets, potentially influencing enzyme activity or receptor interactions. Its structural components may allow it to inhibit certain biological pathways, making it a candidate for further pharmacological studies.
The physical properties of 3,3-dimethyl-2-(oxan-4-yl)butanoic acid include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in different fields.
3,3-dimethyl-2-(oxan-4-yl)butanoic acid has several applications in scientific research:
This compound's unique structure allows it to play significant roles across various domains of research and industry, making it an important subject for ongoing studies.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: